molecular formula C17H14Cl2O4 B11078776 (2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

(2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

Cat. No.: B11078776
M. Wt: 353.2 g/mol
InChI Key: CRBZHNUMZHTEED-QPJJXVBHSA-N
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Description

(E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID is an organic compound that belongs to the class of phenylpropenoic acids This compound is characterized by the presence of a propenoic acid moiety attached to a phenyl ring substituted with a 3,4-dichlorobenzyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl alcohol and 3-methoxyphenylacetic acid.

    Esterification: The 3,4-dichlorobenzyl alcohol is esterified with 3-methoxyphenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired (E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity (E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted benzyl or methoxy derivatives.

Scientific Research Applications

(E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

    Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylacetic Acid: Similar structure but lacks the propenoic acid moiety.

    3-Methoxyphenylacetic Acid: Similar structure but lacks the dichlorobenzyl group.

    Cinnamic Acid: Contains the propenoic acid moiety but lacks the dichlorobenzyl and methoxy groups.

Uniqueness

(E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the dichlorobenzyl and methoxy groups, along with the propenoic acid moiety, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C17H14Cl2O4

Molecular Weight

353.2 g/mol

IUPAC Name

(E)-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H14Cl2O4/c1-22-16-9-11(4-7-17(20)21)3-6-15(16)23-10-12-2-5-13(18)14(19)8-12/h2-9H,10H2,1H3,(H,20,21)/b7-4+

InChI Key

CRBZHNUMZHTEED-QPJJXVBHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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